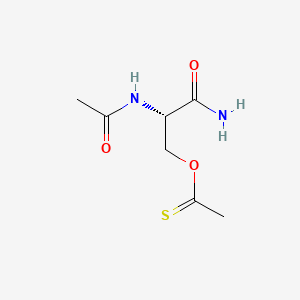
N,S-Diacetylcysteinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,S-Diacetylcysteinamide is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its enhanced bioavailability and ability to cross cellular membranes more efficiently than its parent compound, N-acetylcysteine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of neuroprotection and antioxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,S-Diacetylcysteinamide typically involves the acetylation of cysteine. One common method starts with N-acetyl-L-cysteine, which is then reacted with acetic anhydride under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like pyridine to neutralize the by-products.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N,S-Diacetylcysteinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, which are important in maintaining the redox balance within cells.
Reduction: The compound can be reduced back to its thiol form, which is crucial for its antioxidant properties.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
N,S-Diacetylcysteinamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as a potent antioxidant, protecting cells from oxidative stress.
Medicine: Investigated for its neuroprotective effects in conditions like Alzheimer’s disease.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its enhanced stability and bioavailability.
Mechanism of Action
N,S-Diacetylcysteinamide exerts its effects primarily through its antioxidant properties. It increases the availability of glutathione, a critical antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis . The compound also directly scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, it modulates various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
N-acetylcysteine: The parent compound, known for its antioxidant properties but with lower bioavailability.
N-acetylcysteine amide: Similar to N,S-Diacetylcysteinamide but with different acetylation patterns.
Uniqueness: this compound stands out due to its dual acetylation, which enhances its ability to cross cellular membranes and increases its bioavailability compared to N-acetylcysteine. This makes it more effective in delivering cysteine to cells and boosting glutathione levels, thereby providing superior antioxidant protection.
Properties
CAS No. |
36914-44-0 |
|---|---|
Molecular Formula |
C7H12N2O3S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
O-[(2S)-2-acetamido-3-amino-3-oxopropyl] ethanethioate |
InChI |
InChI=1S/C7H12N2O3S/c1-4(10)9-6(7(8)11)3-12-5(2)13/h6H,3H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 |
InChI Key |
BQICYXXJILPEEV-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](COC(=S)C)C(=O)N |
Canonical SMILES |
CC(=O)NC(COC(=S)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















